molecular formula C6H9ClF2O2S B13257618 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride

Cat. No.: B13257618
M. Wt: 218.65 g/mol
InChI Key: NZBCZJYTBZESQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl compounds with difluorinated reagents under controlled conditions. One common method includes the reaction of cyclopropylmethyl chloride with difluoromethane sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can yield sulfonic acids .

Scientific Research Applications

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride is unique due to its specific fluorination pattern, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C6H9ClF2O2S

Molecular Weight

218.65 g/mol

IUPAC Name

3-cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-3-6(8,9)5-1-2-5/h5H,1-4H2

InChI Key

NZBCZJYTBZESQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCS(=O)(=O)Cl)(F)F

Origin of Product

United States

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